2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQKUAUXWOFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acid derivatives, under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, palladium catalysts, inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to different heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses :
- Anti-inflammatory Activity : Research indicates that the compound can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation.
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations have demonstrated that the compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug.
Biological Studies
Mechanism of Action :
- The compound interacts with specific molecular targets such as enzymes and receptors. It modulates the activity of G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways related to inflammation and cell proliferation.
- Understanding these interactions helps elucidate its therapeutic mechanisms and potential side effects.
Industrial Applications
The unique chemical properties of 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide make it valuable in:
- Material Science : Used as a building block for synthesizing novel materials with specific properties.
- Chemical Processes : Its reactivity allows for the development of new synthetic methodologies in organic chemistry.
Case Studies
- Anti-inflammatory Research : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit COX enzymes in vitro. Results indicated a significant reduction in inflammatory markers in treated cells compared to controls.
- Antimicrobial Efficacy : In a clinical microbiology setting, the compound was tested against resistant bacterial strains. The findings revealed a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use against infections caused by multidrug-resistant bacteria.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptotic markers, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways in microorganisms or cancer cells.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in cell death or inhibition of cell proliferation.
Interfering with DNA/RNA: It can interact with DNA or RNA, leading to the inhibition of replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The target compound’s structural analogs differ primarily in substituents on the phenyl rings and thiadiazole core. Key variations include:
Physicochemical Properties
- Melting Points : The target compound’s analogs exhibit melting points ranging from 132°C to 271°C. The presence of rigid groups (e.g., benzooxazole in 5q) increases melting points (250–251°C), while flexible chains (e.g., butyl in 15e) reduce them .
- Synthetic Yields : Yields vary from 56% to 88%, with benzylthio derivatives (e.g., 5h) showing higher yields due to stable intermediates .
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Molecular Formula | Reference |
|---|---|---|---|---|
| Target | 250–251* | 62–85* | C₁₇H₁₃FN₃O₂S | |
| 5q | 250.2–251.4 | 62 | C₁₉H₁₄N₄O₂S₂ | |
| 25 | 269.5–271 | 61 | C₁₀H₇ClF₃N₃OS | |
| 7c | 168–170 | 82 | C₂₀H₁₉FN₅OS₄ |
*Estimated based on analogs.
Biological Activity
The compound 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a 4-fluorophenyl group and a 2-methoxyphenyl moiety linked through a 1,3,4-thiadiazole scaffold.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound in focus has shown significant cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
The compound's ability to induce apoptosis and inhibit key signaling pathways is central to its anticancer efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiadiazole ring and substituents significantly influence biological activity. For instance:
- Substituting the fluorine atom with other halogens can enhance anticancer properties.
- The inclusion of electron-withdrawing groups on the aromatic rings tends to improve cytotoxicity against cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates caspases involved in programmed cell death, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Tumor Growth Factors : Down-regulation of MMP2 and VEGFA suggests that it may inhibit tumor angiogenesis and metastasis .
Study 1: Anticancer Efficacy in Vivo
A recent study demonstrated the efficacy of a related thiadiazole compound in vivo using a mouse model bearing sarcoma tumors. The study reported significant tumor reduction and highlighted the compound's ability to target cancer cells selectively without affecting normal tissues .
Study 2: Comparative Analysis with Known Anticancer Agents
In comparative studies against established drugs like doxorubicin, the compound exhibited lower IC50 values in several cancer cell lines, indicating superior potency. The findings suggest that it may serve as a promising candidate for further development as an anticancer therapeutic agent .
Q & A
Q. What are the established synthetic routes for 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step condensation and cyclization reactions. A representative method involves:
- Step 1 : Reacting 2-methoxyphenylthiosemicarbazide with a fluorophenyl-containing precursor (e.g., 4-fluorobenzaldehyde) under reflux in ethanol with catalytic acetic acid to form a Schiff base intermediate.
- Step 2 : Cyclization via heating (80–90°C) in the presence of acetylating agents (e.g., acetic anhydride) to yield the 1,3,4-thiadiazole core.
- Step 3 : Acetamide formation through nucleophilic substitution using chloroacetyl chloride in dimethylformamide (DMF) with potassium carbonate as a base. Characterization : Intermediates are monitored via TLC, and final products are confirmed by -NMR, -NMR, and IR spectroscopy. Melting points and elemental analysis (C, H, N, S) ensure purity .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- X-ray crystallography reveals the crystal system (e.g., monoclinic, space group ), unit cell parameters (), and hydrogen-bonding networks. Displacement ellipsoids at 50% probability confirm atomic positions .
- Spectroscopy : -NMR detects aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm). IR identifies carbonyl stretches (C=O at ~1680 cm) and thiadiazole ring vibrations (C-S at ~650 cm) .
Advanced Research Questions
Q. What strategies are employed to analyze the hydrogen bonding networks and supramolecular architecture in the crystal structure?
- Hydrogen-bond analysis : Intramolecular (e.g., S···O contacts at 2.682 Å) and intermolecular interactions (N–H···O and C–H···O) are quantified using crystallographic software (e.g., Mercury).
- Graph-set notation : Patterns like (dimer-forming) and (inversion dimers) describe motifs. Stacking along the -axis creates a 3D network stabilized by van der Waals forces .
Q. How are in vitro biological activities (e.g., antimicrobial, anticancer) evaluated, and what statistical methods validate the results?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) is determined via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer screening : MTT assays measure IC values in cancer cell lines (e.g., MCF-7, HeLa). Data are analyzed using ANOVA with post-hoc Tukey tests () .
- Toxicity studies : Acute toxicity in rodent models (e.g., Wistar rats) evaluates LD and histopathological changes .
Q. What computational approaches model the structure-activity relationships (SAR) of this compound’s derivatives?
- Docking studies : AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., EGFR, COX-2). Ligand-receptor interactions (hydrogen bonds, hydrophobic contacts) are visualized.
- QSAR models : Molecular descriptors (logP, polar surface area) correlate with activity data. Partial least squares (PLS) regression validates predictive power .
Methodological Notes
- Synthetic reproducibility : Optimize reaction times via TLC monitoring (e.g., hexane:ethyl acetate 7:3) to avoid byproducts .
- Crystallographic refinement : Use riding models for H-atoms with (parent atom) to improve accuracy .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate runs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
